![molecular formula C16H20N4O4S2 B3202732 N-(6-acetamidobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1021214-89-0](/img/structure/B3202732.png)
N-(6-acetamidobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
説明
N-(6-acetamidobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide, also known as AMTB, is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
作用機序
N-(6-acetamidobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide exerts its effects by modulating the activity of various ion channels and receptors in the body. Specifically, N-(6-acetamidobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has been shown to inhibit the activity of TRPM7 and enhance the activity of NMDA receptors. Inhibition of TRPM7 by N-(6-acetamidobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide leads to a decrease in intracellular calcium levels, which reduces the risk of cardiac arrhythmias and myocardial infarction. Enhancement of NMDA receptor function by N-(6-acetamidobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide leads to improved cognitive function and memory consolidation.
Biochemical and Physiological Effects:
N-(6-acetamidobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has been shown to have various biochemical and physiological effects in the body. Inhibition of TRPM7 by N-(6-acetamidobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide leads to a decrease in intracellular calcium levels, which reduces the risk of cardiac arrhythmias and myocardial infarction. Enhancement of NMDA receptor function by N-(6-acetamidobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide leads to improved cognitive function and memory consolidation. Inhibition of cancer cell growth and proliferation by N-(6-acetamidobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is achieved through induction of apoptosis and inhibition of cell cycle progression.
実験室実験の利点と制限
One of the main advantages of using N-(6-acetamidobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide in lab experiments is its specificity for TRPM7 and NMDA receptors. This allows researchers to study the effects of modulating these targets without the confounding effects of non-specific ion channel or receptor modulators. However, one limitation of using N-(6-acetamidobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide in lab experiments is its relatively low potency compared to other ion channel or receptor modulators. This may require higher concentrations of N-(6-acetamidobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide to achieve the desired effects, which can increase the risk of off-target effects.
将来の方向性
There are several future directions for the study of N-(6-acetamidobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide. One potential area of research is the development of more potent TRPM7 inhibitors based on the structure of N-(6-acetamidobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide. Another potential area of research is the investigation of the effects of N-(6-acetamidobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide on other ion channels and receptors in the body. Finally, the therapeutic potential of N-(6-acetamidobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide in other disease areas such as diabetes and inflammation should be explored.
科学的研究の応用
N-(6-acetamidobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has been studied extensively for its potential therapeutic applications in various areas such as cardiovascular diseases, neurological disorders, and cancer. In cardiovascular research, N-(6-acetamidobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has been shown to inhibit the activity of the transient receptor potential melastatin 7 (TRPM7) channel, which is involved in the regulation of intracellular calcium levels and cell proliferation. Inhibition of TRPM7 by N-(6-acetamidobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has been found to reduce the risk of cardiac arrhythmias and myocardial infarction.
In neurological research, N-(6-acetamidobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes. N-(6-acetamidobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has been found to enhance NMDA receptor function, leading to improved cognitive function and memory consolidation.
In cancer research, N-(6-acetamidobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. N-(6-acetamidobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide has been found to be particularly effective in the treatment of breast and prostate cancer.
特性
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S2/c1-10(21)17-12-3-4-13-14(9-12)25-16(18-13)19-15(22)11-5-7-20(8-6-11)26(2,23)24/h3-4,9,11H,5-8H2,1-2H3,(H,17,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSKWHPEGYSPJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetamidobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(3-acetylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3202665.png)
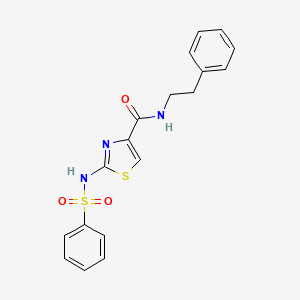
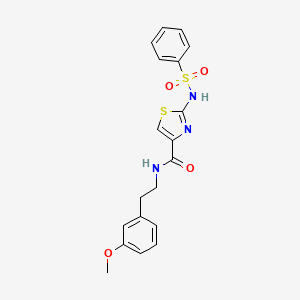

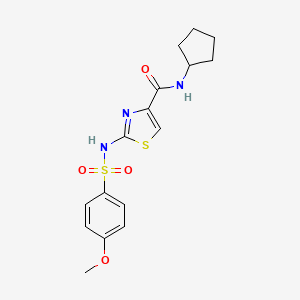
![3-Benzyl-8-(2-propylpentanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3202696.png)
![1-[(4-Bromophenyl)sulfonyl]-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B3202698.png)

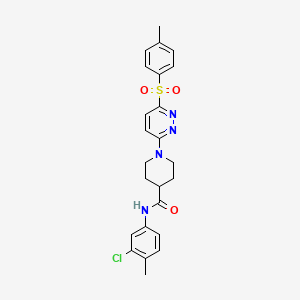
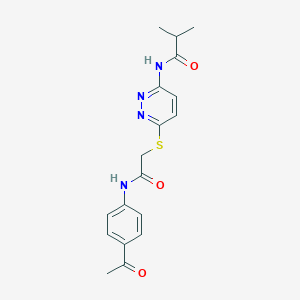

![N-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)isobutyramide](/img/structure/B3202730.png)
![2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3202738.png)
![N-(1,3-benzodioxol-5-yl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B3202744.png)